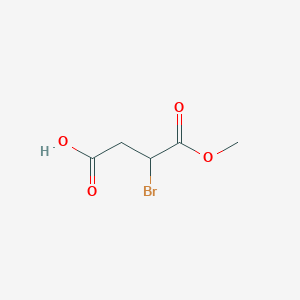
3-bromo-4-methoxy-4-oxobutanoic acid
Cat. No. B6596773
Key on ui cas rn:
98298-19-2
M. Wt: 211.01 g/mol
InChI Key: WMZANVCUZUNFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07834186B2
Procedure details


Methyl hydrogen (2Z)-2-butendioate (also known as the monomethyl ester of maleic acid) (50 g, 0.385 mol) was added dropwise to a solution of hydrogen bromide in acetic acid (141.43 g, 33%, 0.577 mol) at 0° C. over 1 h. The reaction mixture was stored at about 5° C. overnight. The solvent was then removed under reduced pressure. Toluene (100 mL) was added, and the mixture was evaporated under reduced pressure. The process was repeated three times using more toluene (3×100 mL). Then toluene (50 mL) was added, and the mixture was cooled to −2° C. Hexanes (50 mL) was added dropwise to the mixture. When the addition was complete the mixture was stirred about 30 minutes while the product crystallized. The product was then isolated by filtration and dried in vacuo to provide the title compound as a white solid (63.37 g, 81.8% yield). A sample recrystallized from toluene/hexanes melted at 38-40° C.
Name
Methyl hydrogen (2Z)-2-butendioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
Yield
81.8%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=[O:5].C(O)(=O)/C=C\C(O)=O.[BrH:18].C(O)(=O)C>>[Br:18][CH:2]([CH2:3][C:4]([OH:6])=[O:5])[C:1]([O:8][CH3:9])=[O:7]
|
Inputs


Step One
|
Name
|
Methyl hydrogen (2Z)-2-butendioate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)O)(=O)OC
|
Step Two
[Compound]
|
Name
|
monomethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
141.43 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-2 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred about 30 minutes while the product
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (100 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then toluene (50 mL) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hexanes (50 mL) was added dropwise to the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was then isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OC)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 63.37 g | |
| YIELD: PERCENTYIELD | 81.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
